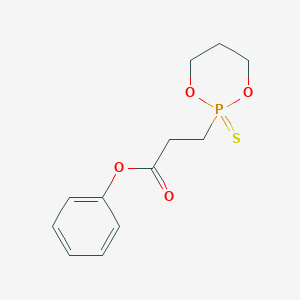
5-(3-chloro-4-fluorophenyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-4-fluorophenyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the 3-chloro-4-fluorophenyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole typically involves the reaction of 3-chloro-4-fluoroaniline with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the tetrazole ring. The process can be summarized as follows:
Starting Material: 3-chloro-4-fluoroaniline
Reagent: Sodium azide
Solvent: Dimethylformamide (DMF) or similar
Catalyst: Copper sulfate or other suitable catalysts
Conditions: Elevated temperature (80-120°C), controlled pH
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
5-(3-chloro-4-fluorophenyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various tetrazole derivatives.
科学的研究の応用
5-(3-chloro-4-fluorophenyl)-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-chloro-4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 3-chloro-4-fluorophenyl isocyanate
- 2,4-dichloro-5-fluorophenyl derivatives
Uniqueness
5-(3-chloro-4-fluorophenyl)-2H-tetrazole is unique due to the presence of the tetrazole ring combined with the 3-chloro-4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
651769-40-3 |
|---|---|
分子式 |
C7H4ClFN4 |
分子量 |
198.58 g/mol |
IUPAC名 |
5-(3-chloro-4-fluorophenyl)-2H-tetrazole |
InChI |
InChI=1S/C7H4ClFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
InChIキー |
HTVYWKMEFLTJDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
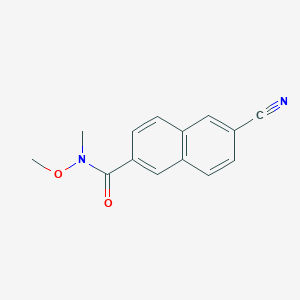
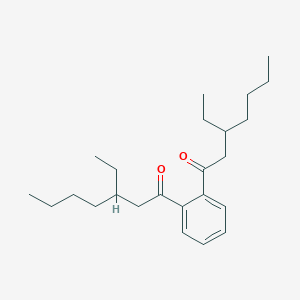


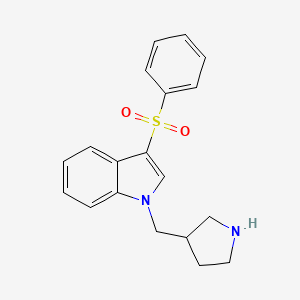
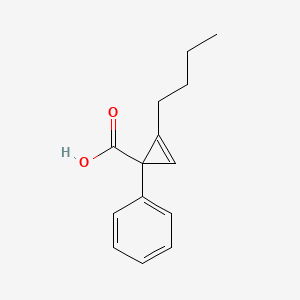
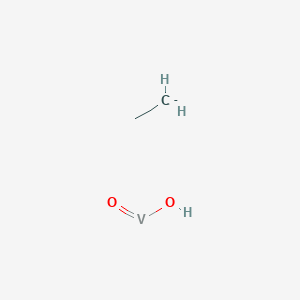
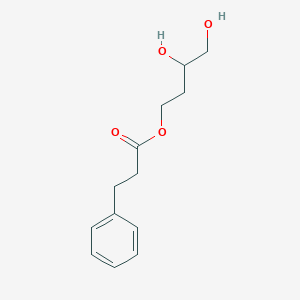
![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
